Cas no 2361717-71-5 (2-(2-Oxocyclopentyl)ethyl 4-[(1-oxo-2-propen-1-yl)amino]benzoate)
![2-(2-Oxocyclopentyl)ethyl 4-[(1-oxo-2-propen-1-yl)amino]benzoate structure](https://it.kuujia.com/scimg/cas/2361717-71-5x500.png)
2361717-71-5 structure
Nome del prodotto:2-(2-Oxocyclopentyl)ethyl 4-[(1-oxo-2-propen-1-yl)amino]benzoate
2-(2-Oxocyclopentyl)ethyl 4-[(1-oxo-2-propen-1-yl)amino]benzoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Z1333054886
- EN300-26580925
- 2-(2-oxocyclopentyl)ethyl 4-(prop-2-enamido)benzoate
- 2361717-71-5
- 2-(2-Oxocyclopentyl)ethyl 4-(prop-2-enoylamino)benzoate
- 2-(2-Oxocyclopentyl)ethyl 4-[(1-oxo-2-propen-1-yl)amino]benzoate
-
- Inchi: 1S/C17H19NO4/c1-2-16(20)18-14-8-6-13(7-9-14)17(21)22-11-10-12-4-3-5-15(12)19/h2,6-9,12H,1,3-5,10-11H2,(H,18,20)
- Chiave InChI: FBTJATACDBIALR-UHFFFAOYSA-N
- Sorrisi: C(OCCC1CCCC1=O)(=O)C1=CC=C(NC(=O)C=C)C=C1
Proprietà calcolate
- Massa esatta: 301.13140809g/mol
- Massa monoisotopica: 301.13140809g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 22
- Conta legami ruotabili: 7
- Complessità: 438
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 72.5Ų
- XLogP3: 2.1
Proprietà sperimentali
- Densità: 1.206±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 516.1±46.0 °C(Predicted)
- pka: 13.05±0.70(Predicted)
2-(2-Oxocyclopentyl)ethyl 4-[(1-oxo-2-propen-1-yl)amino]benzoate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26580925-1.0g |
2361717-71-5 | 1g |
$0.0 | 2023-04-26 | |||
Enamine | EN300-26580925-0.05g |
2-(2-oxocyclopentyl)ethyl 4-(prop-2-enamido)benzoate |
2361717-71-5 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-(2-Oxocyclopentyl)ethyl 4-[(1-oxo-2-propen-1-yl)amino]benzoate Letteratura correlata
-
Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
4. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
2361717-71-5 (2-(2-Oxocyclopentyl)ethyl 4-[(1-oxo-2-propen-1-yl)amino]benzoate) Prodotti correlati
- 17722-17-7(N-(4-Chlorophenyl)-2-cyanoacetamide)
- 1311278-84-8({[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester)
- 1249825-95-3(N-(1-Methoxypropan-2-yl)-2-(methylsulfanyl)aniline)
- 2241130-99-2(Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate;hydrochloride)
- 1052519-10-4(1-{[1,1'-biphenyl]-4-yloxy}-3-(cyclopentylamino)propan-2-ol hydrochloride)
- 1467059-66-0((S)-4,6-Difluoro-5-(4-(tetrahydro-2H-pyran-2-yl)phenyl)-1H-indole-3-carboxylic Acid)
- 32176-12-8(Trimethyl Phosphate-d9)
- 1170634-86-2(1-(3,4-dimethoxyphenyl)methyl-3-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethylurea)
- 945896-79-7(6-chloro-N-(4-fluorobenzyl)pyrimidin-4-amine)
- 2138337-33-2(2-{5-chloro-1H-pyrrolo2,3-cpyridin-3-yl}ethan-1-amine dihydrochloride)
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
